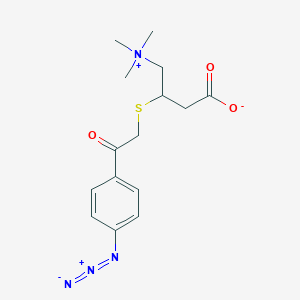

4-Azidophenacetylthiocarnitine

Description

4-Azidophenacetylthiocarnitine is a synthetic thiocarnitine derivative featuring a 4-azidophenacetyl moiety linked to the carnitine backbone via a thioester bond. Carnitine, a naturally occurring quaternary ammonium compound, plays a critical role in fatty acid metabolism by facilitating the transport of acyl groups into mitochondria. This compound is hypothesized to serve as a research tool for studying enzyme-substrate interactions, mitochondrial transport mechanisms, or targeted drug delivery systems .

Properties

CAS No. |

104061-09-8 |

|---|---|

Molecular Formula |

C15H20N4O3S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |

InChI Key |

DTJOXIFZJQVZPU-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Synonyms |

4-azidophenacetylthiocarnitine PAP-TC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Differences :

- Azide vs. Methoxy/Nitro Groups : The azide group in this compound enables photochemical or click chemistry applications, whereas methoxy (in 4-Methoxybutyrylfentanyl) or nitro groups (in 4-Nitrophenacetylthiocarnitine) modulate electronic effects or receptor binding .

- Thioester vs. Amide Bonds : The thioester linkage in thiocarnitine derivatives enhances susceptibility to enzymatic hydrolysis compared to the stable amide bonds in fentanyl analogues .

Analytical Characterization

Comparative analytical data for this compound and 4-Methoxybutyrylfentanyl:

Research Findings :

- The azide group in this compound confers distinct reactivity in click chemistry, enabling conjugation with alkyne-modified biomolecules, a feature absent in methoxy- or nitro-substituted analogues .

Metabolic Interactions

- This compound: Likely competes with endogenous carnitine for acyltransferase enzymes, inhibiting fatty acid oxidation. The azide group may act as a photoaffinity label for mitochondrial membrane proteins .

- 4-Methoxybutyrylfentanyl : Binds to μ-opioid receptors with high affinity, whereas thiocarnitine derivatives lack opioid activity due to structural dissimilarity .

Stability and Reactivity

- Azide Stability : this compound is prone to photodegradation, requiring storage in opaque containers. In contrast, 4-Methoxybutyrylfentanyl is stable under ambient light .

- Enzymatic Hydrolysis : The thioester bond in thiocarnitine derivatives is hydrolyzed 10–20× faster than ester bonds in acetylcarnitine, as demonstrated in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.